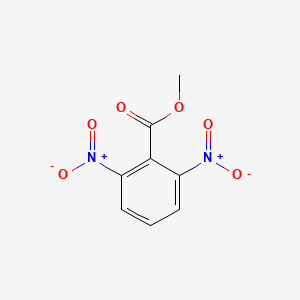

Methyl 2,6-dinitrobenzoate

Overview

Description

“Methyl 2,6-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O6 . It is also known as “Methyl benzoate (MB)” and is a volatile organic compound that exists naturally as a floral fragrance in many plants .

Synthesis Analysis

The synthesis of “Methyl 2,6-Dinitrobenzoate” involves several methods . The product name is “Methyl 2,6-Dinitrobenzoate” with a CAS Number: 42087-82-1. The molecular formula is C8H6N2O6 and the molecular weight is 226.14 . The reaction conditions involve the use of sodium hydrogencarbonate in acetone for 30 hours under heating .Molecular Structure Analysis

The molecular structure of “Methyl 2,6-dinitrobenzoate” has a molecular formula of C8H6N2O6, an average mass of 226.143 Da, and a mono-isotopic mass of 226.022583 Da .Chemical Reactions Analysis

“Methyl 2,6-dinitrobenzoate” undergoes nitration, a process where a nitro group is added to a benzene ring . The electrophile in this reaction is the nitronium ion, which is created by reacting nitric acid with sulfuric acid . Nitration is important synthetically because it is one of the best ways to add an amino group to a benzene ring .Physical And Chemical Properties Analysis

“Methyl 2,6-dinitrobenzoate” has a molecular weight of 226.14 . The predicted boiling point is 323.0±22.0 °C . The predicted density is 1.497±0.06 g/cm3 .Scientific Research Applications

Organic Nonlinear Optical Materials

Methyl 2,6-dinitrobenzoate: has been explored for its potential in the development of organic nonlinear optical (NLO) materials. These materials are crucial for applications such as optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics . The compound’s ability to form hydrogen bonds and its ionic centers make it a candidate for altering and optimizing stability, solubility, and crystalline form, which are essential properties for NLO materials.

Crystal Growth and Design

The growth of organic single crystals, including those derived from Methyl 2,6-dinitrobenzoate , is of significant interest for the fabrication of technologically important devices . The presence of hydrogen atoms and electronegative atoms in the molecular network of such compounds facilitates covalent and non-covalent interactions, leading to good crystal packing and self-assembly, which are key for new crystal designs.

Pharmacological and Biological Activities

Heterocyclic compounds like Methyl 2,6-dinitrobenzoate exhibit pharmacological and biological activities . Research into these activities can lead to the development of new drugs and therapeutic agents, making this compound valuable in medical and pharmaceutical research.

Dielectric and Mechanical Properties

Studies have shown that Methyl 2,6-dinitrobenzoate derivatives can exhibit interesting dielectric and mechanical properties . These properties are important for the development of materials used in electronics and mechanical systems, where dielectric constants and mechanical strength are critical parameters.

Photoconductivity Studies

The photo response property of Methyl 2,6-dinitrobenzoate has been investigated through photoconductivity studies . This research is fundamental for the development of photoconductive materials, which have applications in solar cells, photodetectors, and other light-sensitive devices.

Laser Damage Threshold Analysis

The laser damage threshold of Methyl 2,6-dinitrobenzoate has been analyzed using Nd:YAG lasers . This analysis is crucial for materials that are intended for use in high-power laser applications, where resistance to laser-induced damage is a vital characteristic.

Nonlinear Optical Efficiency

Methyl 2,6-dinitrobenzoate: has been studied for its nonlinear optical efficiency, which is a measure of a material’s ability to alter the frequency of light . This property is essential for the development of advanced optical devices, such as those used in laser technology and optical data processing.

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds makes it a subject of interest in the field of supramolecular chemistry . This field explores the assembly of molecules into organized structures, which has implications for the design of new materials and the understanding of molecular interactions.

Mechanism of Action

Target of Action

Methyl 2,6-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause infections in humans . This compound has demonstrated significant antifungal activity against this strain .

Mode of Action

MDNB interacts with its target through a multi-target antifungal mechanism .

Biochemical Pathways

It is known that compounds with nitro groups, like mdnb, can have significant impacts on microbial metabolism . The exact pathways and downstream effects of MDNB’s action require further investigation.

Pharmacokinetics

The molecular weight of mdnb is226.14 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

MDNB has been shown to inhibit the growth of Candida albicans strains, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that MDNB can effectively control the growth of this yeast, potentially preventing or treating infections.

properties

IUPAC Name |

methyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFTJSIVVNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318881 | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42087-82-1 | |

| Record name | 42087-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)

![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)